TRIFLUORO(METHANESULFONYL)METHANE
Overview
Description
Mechanism of Action
Target of Action
(Trifluoromethanesulfonyl)methane, also known as triflyl methane, is a complex compound. It is known that triflyl compounds are strong electrophiles and are useful for introducing the triflyl group, CF3SO2 .
Mode of Action
It is known that trifluoromethanesulfonyl azide, a related compound, is used as a reagent in organic synthesis . It is prepared by treating trifluoromethanesulfonic anhydride with sodium azide . This compound generally converts amines to azides , indicating that it may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Related triflyl compounds have been used in the synthesis of vicinal trifluoromethyl azides . This process employs trifluoromethanesulfonyl azide as a bifunctional reagent to concurrently incorporate both CF3 and N3 groups .
Result of Action
The introduction of the triflyl group into other compounds can significantly alter their chemical properties .
Biochemical Analysis
Biochemical Properties
(Trifluoromethanesulfonyl)methane plays a significant role in biochemical reactions, particularly as a catalyst or reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve proton transfer. The compound’s strong acidity allows it to donate protons readily, making it an effective catalyst in reactions that require acidic conditions. Additionally, (Trifluoromethanesulfonyl)methane can interact with biomolecules such as nucleic acids and lipids, influencing their structure and function .
Cellular Effects
The effects of (Trifluoromethanesulfonyl)methane on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can enhance certain cellular processes by acting as a proton donor in enzymatic reactions. At higher concentrations, it may disrupt cell signaling pathways and gene expression, leading to altered cellular metabolism and potentially cytotoxic effects. The compound’s strong acidity can cause changes in the pH of cellular compartments, affecting various biochemical processes .
Molecular Mechanism
The molecular mechanism of (Trifluoromethanesulfonyl)methane involves its ability to donate protons and interact with various biomolecules. It can bind to enzymes and alter their activity, either inhibiting or activating specific biochemical pathways. The compound’s strong acidity allows it to break down complex molecules, facilitating their conversion into simpler forms. Additionally, (Trifluoromethanesulfonyl)methane can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Trifluoromethanesulfonyl)methane can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to high temperatures or reactive chemicals can lead to its degradation. Over time, the effects on cellular function may diminish as the compound breaks down, reducing its efficacy in biochemical reactions. Long-term studies have shown that (Trifluoromethanesulfonyl)methane can have lasting effects on cellular metabolism and gene expression, even after the compound has degraded .
Dosage Effects in Animal Models
The effects of (Trifluoromethanesulfonyl)methane in animal models vary with different dosages. At low doses, the compound can enhance certain physiological processes by acting as a proton donor. At higher doses, it may cause toxic or adverse effects, including tissue damage and disruption of normal metabolic functions. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses. Careful dosage control is essential to avoid potential toxicity and ensure the desired biochemical effects .
Metabolic Pathways
(Trifluoromethanesulfonyl)methane is involved in various metabolic pathways, primarily through its role as a proton donor. It interacts with enzymes such as dehydrogenases and oxidases, facilitating redox reactions and influencing metabolic flux. The compound can also affect metabolite levels by altering the activity of key enzymes in metabolic pathways. Its strong acidity allows it to participate in reactions that require acidic conditions, contributing to the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, (Trifluoromethanesulfonyl)methane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s strong acidity and small molecular size allow it to diffuse easily through lipid bilayers, reaching different cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical effects, with higher concentrations leading to more pronounced cellular responses .
Subcellular Localization
The subcellular localization of (Trifluoromethanesulfonyl)methane is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Within these compartments, the compound can exert its effects on enzymatic activity, gene expression, and cellular metabolism. Its strong acidity allows it to modify the local pH, influencing various biochemical processes and contributing to its overall function within cells .
Preparation Methods
TRIFLUORO(METHANESULFONYL)METHANE can be synthesized through several methods. One common synthetic route involves the reaction of trifluoromethanesulfonic acid with phosphorous trichloride . Another method includes the reaction of trifluoromethanesulfonic anhydride with sodium azide in hexane . Industrial production methods often involve similar reactions but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
TRIFLUORO(METHANESULFONYL)METHANE undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often involving strong oxidizing or reducing agents.
Substitution: The compound can undergo substitution reactions, where the trifluoromethanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include trifluoromethanesulfonic anhydride and sodium azide. Reaction conditions often involve the use of solvents like hexane and temperatures that facilitate the desired transformations.
Major Products: The reactions typically yield products that retain the trifluoromethyl group, which is valuable in various applications.
Scientific Research Applications
TRIFLUORO(METHANESULFONYL)METHANE has a wide range of applications in scientific research:
Comparison with Similar Compounds
TRIFLUORO(METHANESULFONYL)METHANE can be compared with other similar compounds, such as:
Trifluoromethanesulfonic acid (CF3SO3H): While both are strong acids, this compound is significantly more acidic.
Trifluoromethanesulfonyl chloride (CF3SO2Cl): This compound is used in similar applications but differs in its reactivity and specific uses.
Sodium trifluoromethanesulfinate (CF3SO2Na): This reagent is commonly used for trifluoromethylation reactions.
Biological Activity
Trifluoro(methanesulfonyl)methane, commonly referred to as triflyl methane, is an organofluorine compound that has garnered attention due to its diverse biological activities and applications in organic synthesis. This article delves into its biochemical properties, mechanisms of action, and implications for various biological systems.
Overview of this compound
This compound is characterized by the presence of a trifluoromethyl group attached to a methanesulfonyl moiety. This unique structure imparts significant electrophilic properties, making it a valuable reagent in organic synthesis and a potential candidate for biological applications.
Target Interactions
Triflyl methane acts primarily as a strong electrophile. It can participate in various chemical reactions by introducing the triflyl group () into target molecules. This capability is instrumental in modifying the chemical properties of substrates, thus influencing their biological activity.
Proton Donation
The compound exhibits strong acidic properties, allowing it to donate protons readily. This characteristic enables triflyl methane to act as a catalyst in enzymatic reactions and influences cellular processes by altering pH levels within cellular compartments.
Biochemical Pathways
This compound interacts with several key metabolic pathways:
- Enzymatic Reactions : It facilitates redox reactions by interacting with enzymes such as dehydrogenases and oxidases. Its role as a proton donor is crucial in metabolic flux and energy production within cells.
- Gene Expression : The compound can influence gene expression by modifying transcription factors and other regulatory proteins, potentially leading to altered cellular responses and metabolism.
Cellular Effects
The biological activity of this compound varies significantly depending on concentration and exposure duration:
- Low Concentrations : At lower concentrations, it can enhance certain cellular processes by acting as an effective proton donor.
- High Concentrations : Conversely, at elevated levels, it may disrupt cellular signaling pathways and gene expression, leading to cytotoxic effects and metabolic alterations.
Case Studies
Several studies have documented the effects of this compound on different biological systems:
- Enzymatic Activity Modulation : Research indicates that triflyl methane can modulate the activity of specific enzymes involved in metabolic pathways, thereby influencing overall cellular metabolism.
- Cytotoxicity Assessment : Studies have shown that prolonged exposure to high concentrations of the compound can lead to significant cytotoxicity in cultured cell lines, highlighting the need for careful dosage management in potential therapeutic applications.
Transport and Distribution
This compound's small molecular size allows for efficient diffusion across lipid bilayers, facilitating its transport within cells. Its distribution is influenced by interactions with transport proteins and binding sites within various cellular compartments.
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Electrophilic Reactions | Acts as a strong electrophile in organic synthesis. |
Proton Donor | Facilitates enzymatic reactions through proton donation. |
Gene Expression Modulation | Alters transcription factor activity impacting gene expression. |
Cytotoxic Effects | High concentrations may disrupt cellular functions leading to cytotoxicity. |
Properties
IUPAC Name |
trifluoro(methylsulfonyl)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O2S/c1-8(6,7)2(3,4)5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUIMKUOHIINGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458951 | |
Record name | methyltrifluoromethylsulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-82-9 | |
Record name | methyltrifluoromethylsulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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